(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with methoxy and methyl groups, conjugated to a benzamide moiety via a hydrazone-like linkage. The 2,5-dioxopyrrolidin-1-yl group introduces a polar, electron-deficient heterocyclic system, which may influence solubility, reactivity, and biological interactions. This compound’s structural motifs—benzothiazole, dioxopyrrolidine, and substituted benzamide—are common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents due to their ability to modulate protein-ligand interactions .
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-23-18-14(28-2)7-8-15(29-3)19(18)30-21(23)22-20(27)12-5-4-6-13(11-12)24-16(25)9-10-17(24)26/h4-8,11H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEOVZOGQUWNTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound with a complex molecular structure that incorporates a benzo[d]thiazole moiety known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of 386.4 g/mol. The structure features a benzo[d]thiazole core, which is a significant scaffold in medicinal chemistry due to its bioactive potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzo[d]thiazole derivatives. For instance, various derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, demonstrating significant efficacy compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 11 | 0.008 | 0.030 | Staphylococcus aureus |
| Compound 12 | 0.015 | 0.050 | Escherichia coli |
| Reference Drug | 0.020 | 0.100 | Ampicillin |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely documented, particularly their ability to inhibit tumor growth and metastasis. The compound's structure suggests it may interact with key cancer-related pathways, such as those involving tyrosine kinases and Pim-1 kinases .
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that compounds similar to this compound can significantly inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism of action typically involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation.
The proposed mechanisms include the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to reducing inflammation markers in experimental models .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of the compound and its biological activity is crucial for drug design. Key modifications in the structure can enhance or diminish biological effects:
- Methoxy Groups : Enhance solubility and bioavailability.
- Dioxopyrrolidinyl Group : Potentially increases interaction with biological targets.
Scientific Research Applications
Biological Activities
-
Anticancer Properties
- Recent studies have shown that derivatives of benzothiazole compounds exhibit notable anticancer activities. For instance, compounds similar to (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide have been evaluated for their antiproliferative effects against various cancer cell lines such as MCF-7 and CEM acute lymphoblastic leukemia cells. The results indicated that these compounds could inhibit cell proliferation effectively, with some derivatives demonstrating IC50 values in the low micromolar range .
-
Antimicrobial Activity
- The compound's structure suggests potential antimicrobial properties due to the presence of the thiazole moiety. Similar benzothiazole derivatives have been reported to exhibit activity against a spectrum of bacterial and fungal pathogens, indicating that this compound may also possess such activities.
Nanotechnology Applications
The compound has been explored in the context of nanotechnology, particularly in the development of nanocomposites for biomedical applications:
- Nanocomposite Development : Research indicates that benzothiazole derivatives can be incorporated into silica nanocomposites to enhance drug delivery systems. These composites are capable of delivering therapeutic agents effectively to target sites such as the brain for imaging and treatment of conditions like Alzheimer's disease .
Case Studies and Research Findings
- Antiproliferative Activity Study : A study investigated various substituted coumarin-benzothiazole hybrids, revealing that certain modifications led to enhanced antiproliferative activity against cancer cell lines. The findings suggest that structural variations in compounds like this compound could yield potent anticancer agents .
- Biological Sensor Development : Another application involves the use of benzothiazole derivatives in developing sensors for biological assays. These sensors demonstrated high selectivity for nucleotide polyphosphate anions, showcasing the versatility of benzothiazole-based compounds in biochemical applications .
Potential Therapeutic Uses
Given its structural characteristics and biological activity profile, this compound holds promise for:
- Cancer Treatment : As a lead compound for further development into anticancer therapies.
- Infection Control : Potential use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares key features with synthetic intermediates and bioactive molecules:
- Benzothiazole Derivatives : Compounds like 1,4-benzodioxine-based thiadiazole-fused-thiadiazole derivatives (e.g., derivatives 1–25 from ) share the benzothiazole core but lack the dioxopyrrolidine and benzamide substituents. These analogues often exhibit enhanced thermal stability due to fused aromatic systems but may have reduced solubility compared to the target compound’s polar dioxopyrrolidine group .
- Pyrrolidine/Imidazopyridine Derivatives : Compounds such as 2d and 1l (–5) feature tetrahydroimidazo[1,2-a]pyridine or pyrrolidine cores. While these lack the benzothiazole system, their spectroscopic data (e.g., NMR chemical shifts for carbonyl groups: δ ~170–180 ppm in 13C-NMR ) align with the dioxopyrrolidine moiety in the target compound, suggesting similar electronic environments .
Physical and Spectroscopic Properties
A comparative analysis of physical properties and spectral data is summarized below:
Notes:
- The target compound’s predicted C=O stretching in IR aligns with dioxopyrrolidine derivatives (e.g., 2d ), but its benzothiazole core may introduce unique π-π* transitions in UV-Vis spectra .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide?
The synthesis typically involves palladium-catalyzed coupling reactions or reductive cyclization strategies. For example, nitroarenes can be reduced using formic acid derivatives as CO surrogates to form heterocyclic scaffolds . Key steps include the condensation of substituted benzothiazole precursors with activated benzamide derivatives under inert conditions. Purification often employs column chromatography (silica gel) or recrystallization from methanol/ethanol .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons) and carbon backbones.
- HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 456.1234, observed = 456.1236) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bending .
Q. What in vitro assays are used for preliminary bioactivity screening?
Common assays include:
- Antimicrobial susceptibility testing (e.g., MIC against S. aureus or E. coli) using broth microdilution .
- Enzyme inhibition studies (e.g., PFOR enzyme targeting, critical in anaerobic metabolism) via spectrophotometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity and yield?
- Catalyst screening : Palladium/copper systems with chiral ligands (e.g., BINAP) improve stereoselectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while temperature control (60–80°C) minimizes side reactions .
- Workflow : Use DOE (Design of Experiments) to evaluate parameters like molar ratios, reaction time, and catalyst loading .
Q. How are contradictions in spectral data resolved during structural elucidation?
- NMR ambiguity : Overlapping signals (e.g., methoxy vs. methyl groups) are resolved via 2D NMR (COSY, HSQC) .
- X-ray crystallography : Provides definitive confirmation of the Z-configuration and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimers) .
- Computational validation : DFT calculations predict vibrational frequencies and compare them with experimental IR/Raman data .
Q. What strategies are employed to design analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety to enhance metabolic stability .
- Scaffold hopping : Replace the pyrrolidinedione ring with tetrazoles or triazoles to modulate solubility and binding affinity .
- Bioisosteric replacement : Swap the benzo[d]thiazole core with indole or benzoxazole to explore π-π stacking interactions .
Q. How is the Z-configuration of the imine bond experimentally confirmed?
- NOESY NMR : Detects spatial proximity between the benzothiazole methyl group and adjacent protons.
- X-ray diffraction : Directly visualizes the planar arrangement of the imine group and steric hindrance favoring the Z-isomer .
- UV-Vis spectroscopy : Monitors λmax shifts correlated with conjugation patterns in the Z vs. E forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
